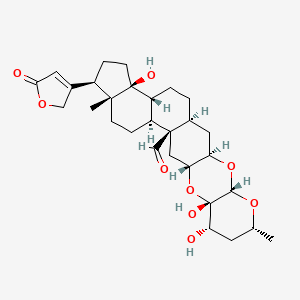
Calotropin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calotropin is a a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells.
Aplicaciones Científicas De Investigación
Cytotoxicity in Cancer Treatment
Calotropin has demonstrated notable cytotoxicity against various cancer cells. For instance, it inhibits the growth of human chronic myeloid leukemia K562 cells by G2/M phase arrest, upregulating p27, downregulating G2/M regulatory proteins, cyclins A and B, and modulating pro-survival signaling, leading to apoptosis (Wang et al., 2009). Furthermore, in colorectal cancer cells, calotropin activates YAP (Yes-associated protein) through the downregulation of LATS1 and inhibits cell proliferation, suggesting its potential as a therapeutic agent (Zhou et al., 2019).
Fertility Control Applications
A study on calotropin's effect on spermatogenesis found that it inhibits this process in male gerbils and rabbits, as well as induces abortion in pregnant female rats, indicating its potential use in fertility control (Gupta, Sharma, & Dixit, 1990).
Enzymatic Studies
Calotropin has been studied for its properties as a cysteine proteinase. Comparative studies on calotropins DI and DII from Calotropis gigantea's latex showed differences in their susceptibility to autodigestion and immunological properties, indicating distinct biochemical functions (Sengupta, Bhattacharya, Pal, & Sinha, 1984).
Cytotoxic Principle in Traditional Medicine
Calotropin has been isolated as a cytotoxic principle from Asclepias curassavica L., a plant used in folk medicine for treating cancer and warts, demonstrating its relevance in traditional medical practices (Kupchan, Knox, Kelsey, & Renauld, 1964).
Apoptotic Effects in Lung Cancer
Calotropin shows significant inhibitory and pro-apoptotic activity against cisplatin-resistant non-small cell lung cancer cells, suggesting its potential for treating certain forms of drug-resistant cancer (Mo et al., 2016).
Anti-inflammatory and Anti-nociceptive Properties
The latex of Calotropis procera, containing calotropin, has been used traditionally for treating various inflammatory diseases. It exhibits anti-inflammatory and anti-nociceptive properties, suggesting its potential for pain and inflammation management (Ramos et al., 2009).
Wound Healing Activity
Calotropin has been shown to have significant wound healing activity, supporting its use in traditional medicine for skin and wound infections (Samy & Chow, 2012).
Broad Pharmacological Importance
Calotropis procera is known for its diverse pharmacological importance, including anti-cancerous, anti-microbial, and anti-inflammatory properties. Calotropin is one of the key compounds contributing to these beneficial effects (Sharma et al., 2012).
Regulation of Apoptosis in Cancer Treatment
Calotropin regulates apoptosis in non-small cell lung cancer by modulating the CTLA-4-mediated TGF-β/ERK signaling pathway, further highlighting its potential as an anti-cancer agent (Tian, Xie, & Zhu, 2018).
Wnt Signaling Inhibition
Calotropin inhibits Wnt signaling, crucial in various human diseases and embryonic development, by increasing casein kinase 1α in colon cancer cells, presenting a unique mechanism of action (Park et al., 2014).
Propiedades
Número CAS |
1986-70-5 |
|---|---|
Nombre del producto |
Calotropin |
Fórmula molecular |
C29H40O9 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |
InChI |
InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1 |
Clave InChI |
OWPWFVVPBYFKBG-GHFYYFPWSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |
SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
SMILES canónico |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
Apariencia |
Solid powder |
Color/Form |
RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE |
melting_point |
223 °C WITH DECOMPOSITION |
Otros números CAS |
1986-70-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
SOL IN WATER, ALCOHOL; PRACTICALLY INSOL IN ETHER |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
calotropin Pecilocerin A Pekilocerin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



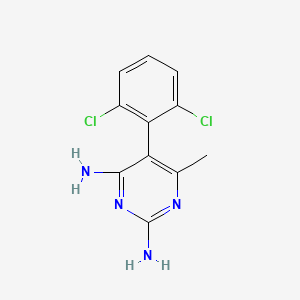
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
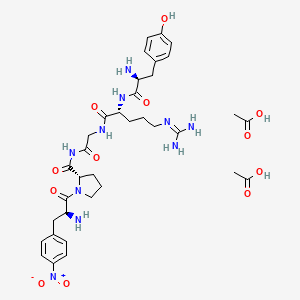
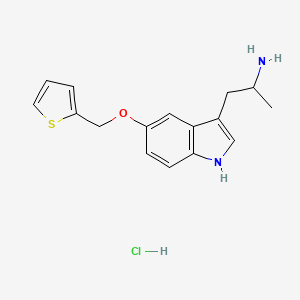
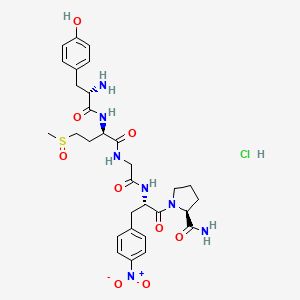
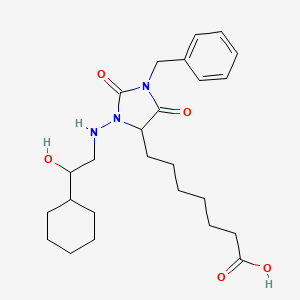
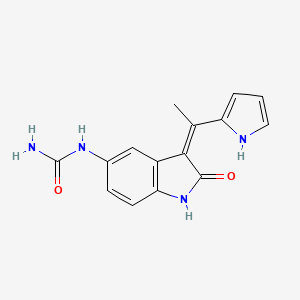
![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)
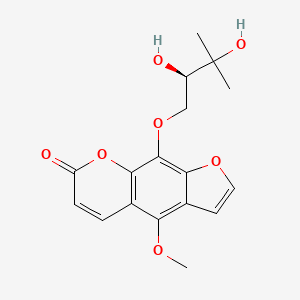
![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)
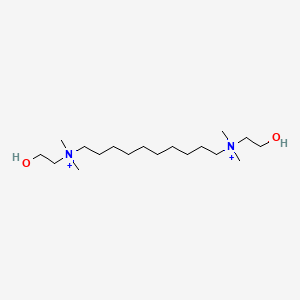
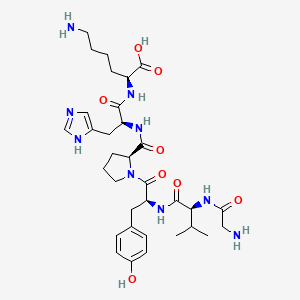
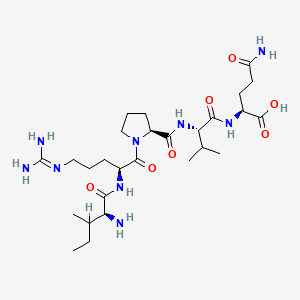
![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)